1H-Indene-1,2(3H)-dione, 7-methoxy-, 2-oxime
Overview
Description
“1H-Indene-1,2(3H)-dione, 7-methoxy-, 2-oxime” is a chemical compound that belongs to the class of indene derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of the oxime group and methoxy substituent in this compound suggests unique reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indene-1,2(3H)-dione, 7-methoxy-, 2-oxime” typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methoxy-1H-indene-1,2(3H)-dione.
Oximation: The key step involves the conversion of the ketone group to an oxime. This is usually achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Reaction Conditions: The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“1H-Indene-1,2(3H)-dione, 7-methoxy-, 2-oxime” can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the production of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of “1H-Indene-1,2(3H)-dione, 7-methoxy-, 2-oxime” would depend on its specific application. For example:
Biological Activity: The oxime group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Chemical Reactivity: The methoxy and oxime groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,2(3H)-dione: Lacks the methoxy and oxime groups, resulting in different reactivity and applications.
7-Methoxy-1H-indene-1,2(3H)-dione: Lacks the oxime group, affecting its chemical and biological properties.
1H-Indene-1,2(3H)-dione, 2-oxime:
Uniqueness
“1H-Indene-1,2(3H)-dione, 7-methoxy-, 2-oxime” is unique due to the presence of both the methoxy and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2E)-2-hydroxyimino-7-methoxy-3H-inden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-5-7(11-13)10(12)9(6)8/h2-4,13H,5H2,1H3/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKNNIKWNCWAI-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=NO)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)/C(=N/O)/C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.